molecular formula C10H18BF3KNO2 B1490797 Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate CAS No. 1430219-71-8

Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate

Cat. No. B1490797
CAS RN: 1430219-71-8
M. Wt: 291.16 g/mol
InChI Key: WZPYQOGOIMGCGL-UHFFFAOYSA-N
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Description

Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate is a chemical compound with the molecular formula C10H18BF3KNO2 . It is a solid substance that should be stored in a sealed, dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 291.16 . It’s a solid at room temperature and should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

Potassium N-boc-piperidinyl-4-trifluoroborate: A Comprehensive Analysis of Scientific Research Applications:

Medicinal Chemistry

In medicinal chemistry, this compound is used to synthesize piperidine derivatives, which are key structures in many pharmaceuticals. Piperidine cores are found in drugs that have antiviral properties, including potential inhibitors for viruses like H1N1 and SARS-CoV2 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BF3NO2.K/c1-10(2,3)17-9(16)15-6-4-8(5-7-15)11(12,13)14;/h8H,4-7H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZPYQOGOIMGCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CCN(CC1)C(=O)OC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate

CAS RN

1430219-71-8
Record name potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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